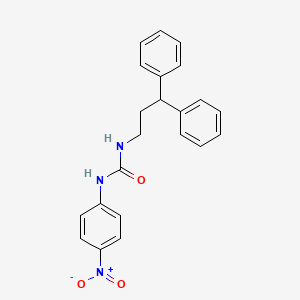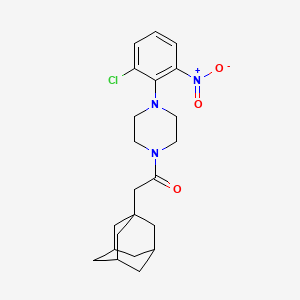
N-(3,3-diphenylpropyl)-N'-(4-nitrophenyl)urea
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-N'-(4-nitrophenyl)urea, commonly known as DPPU, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. It is a urea derivative that has been found to possess a range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes.
Mécanisme D'action
The mechanism of action of DPPU involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. In the case of TRPM8, DPPU binds to a specific site on the channel and prevents it from opening in response to cold temperatures.
Biochemical and Physiological Effects:
DPPU has been found to have a range of biochemical and physiological effects, including the ability to modulate pain perception, regulate body temperature, and affect the activity of various ion channels and receptors. It has also been found to have potential applications in the treatment of various diseases such as cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPPU in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors, thereby allowing researchers to study their function in greater detail. However, one of the limitations of using DPPU is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving DPPU. One area of interest is the development of more selective and potent derivatives of DPPU that can be used to target specific ion channels and receptors. Another area of interest is the investigation of the potential therapeutic applications of DPPU in the treatment of various diseases. Finally, further research is needed to fully understand the mechanisms of action of DPPU and its effects on various biological processes.
Applications De Recherche Scientifique
DPPU has been used extensively in scientific research due to its ability to modulate the activity of various ion channels and receptors. It has been found to be particularly effective in blocking the activity of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Propriétés
IUPAC Name |
1-(3,3-diphenylpropyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(24-19-11-13-20(14-12-19)25(27)28)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNXFROJIWKCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Diphenylpropyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)
![(2R*,3R*)-3-[methyl(2-phenylethyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4115042.png)

![2-{[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol](/img/structure/B4115051.png)

![N-1-adamantyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4115074.png)
![ethyl 5-benzyl-2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4115078.png)
![N-benzyl-N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4115085.png)
![2-(3-methyl-4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4115094.png)
![2-{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4115095.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4115104.png)
![rel-(1S,6R)-3-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B4115118.png)
![2-[(5-ethyl-2-thienyl)carbonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4115124.png)
![N-(4-nitrophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4115139.png)